molecular formula C18H20N2O4S B2482755 N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide CAS No. 921787-82-8

N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2482755
CAS No.: 921787-82-8
M. Wt: 360.43
InChI Key: VSIDMYARRUEEMD-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a synthetic organic compound with a complex structure It belongs to the class of sulfonamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indoline core, followed by the introduction of the sulfonamide group and the propoxybenzene moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the sulfonamide group, which can form strong hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
  • N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
  • N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Uniqueness

Compared to similar compounds, N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide stands out due to its unique propoxybenzene moiety, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-10-24-15-5-7-16(8-6-15)25(22,23)19-14-4-9-17-13(11-14)12-18(21)20(17)2/h4-9,11,19H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDMYARRUEEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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